molecular formula C5H4ClN3 B2608747 4-chloro-1-methyl-1H-pyrazole-5-carbonitrile CAS No. 1172024-69-9

4-chloro-1-methyl-1H-pyrazole-5-carbonitrile

Cat. No.: B2608747
CAS No.: 1172024-69-9
M. Wt: 141.56
InChI Key: FBMAFRIJNWALQP-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom at the 4-position, a methyl group at the 1-position, and a nitrile group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-1H-pyrazole-5-carbonitrile typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group at the 1-position can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group at the 5-position can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of 4-amino-1-methyl-1H-pyrazole-5-carbonitrile.

    Oxidation: Formation of 4-chloro-1-carboxy-1H-pyrazole-5-carbonitrile.

    Reduction: Formation of 4-chloro-1-methyl-1H-pyrazole-5-amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-1H-pyrazole-5-carbonitrile depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the biological system and the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-methyl-1H-pyrazole-5-carbonitrile
  • 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid
  • 4-chloro-1-methyl-1H-pyrazole-5-amine

Uniqueness

4-chloro-1-methyl-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 5-position allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-chloro-2-methylpyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3/c1-9-5(2-7)4(6)3-8-9/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMAFRIJNWALQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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